N-(3-Methylphenyl)-4-dibenzofuranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylphenyl)-4-dibenzofuranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dibenzofuran core, which is a fused tricyclic structure, and a 3-methylphenyl group attached to the nitrogen atom. The combination of these structural elements imparts distinct physical and chemical properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-4-dibenzofuranamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine and dibenzofuran.
Coupling Reaction: A common method for synthesizing this compound is through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize microreactor systems to optimize reaction conditions and kinetics, allowing for the selective acylation of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylphenyl)-4-dibenzofuranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Methylphenyl)-4-dibenzofuranamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-(3-Methylphenyl)-4-dibenzofuranamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby influencing biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Methylphenyl)-4-dibenzofuranamine: shares structural similarities with other dibenzofuran derivatives and aromatic amines.
N-(3-Methylphenyl)acetamide: This compound has a similar aromatic amine structure but lacks the dibenzofuran core.
N-(3-Methylphenyl)-N,N′-diphenylbenzidine: This compound is used in optoelectronic applications and has a similar aromatic structure but with additional phenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of the dibenzofuran core and the 3-methylphenyl group, which imparts distinct electronic and steric properties. These properties make it particularly valuable for applications in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C19H15NO |
---|---|
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
N-(3-methylphenyl)dibenzofuran-4-amine |
InChI |
InChI=1S/C19H15NO/c1-13-6-4-7-14(12-13)20-17-10-5-9-16-15-8-2-3-11-18(15)21-19(16)17/h2-12,20H,1H3 |
InChI-Schlüssel |
OJGCAVBJPKBHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.